molecular formula C6H7BrS B1278559 3-Bromo-2,4-dimethylthiophene CAS No. 79485-96-4

3-Bromo-2,4-dimethylthiophene

Cat. No. B1278559
M. Wt: 191.09 g/mol
InChI Key: FJAWMIOGPDVYID-UHFFFAOYSA-N
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Patent
US04256878

Procedure details

A solution of 15 g. (79.0 mmol) of 2,4-dimethyl-3-bromothiophene in 120 ml. of dry ether was cooled to -70° C. and 36 ml. of a hexane solution of n-butyl lithium (2.4 molar, 86.4 mmol) were added dropwise. The reaction mixture was allowed to warm up to -20° C. for 10 min., cooled again to -70° C. and then quenched by adding dropwise 15 g. (0.205 mol) of dimethylformamide. The mixture was stirred at room temperature overnight, poured into ice water, stirred for 15 min. and extracted four times with ether. The ether phase was washed with saturated sodium chloride solution, dried and evaporated. The resulting oily residue was distilled to yield 2,4-dimethylthiophene-3-carboxaldehyde, b.p. 50°-55° C./0.1 mm.
Quantity
79 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.205 mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
86.4 mmol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][CH:4]=[C:5]([CH3:8])[C:6]=1Br.C[CH2:10][O:11]CC.C([Li])CCC.CN(C)C=O>CCCCCC>[CH3:1][C:2]1[S:3][CH:4]=[C:5]([CH3:8])[C:6]=1[CH:10]=[O:11]

Inputs

Step One
Name
Quantity
79 mmol
Type
reactant
Smiles
CC=1SC=C(C1Br)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
0.205 mol
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
86.4 mmol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled again to -70° C.
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by adding dropwise 15 g
STIRRING
Type
STIRRING
Details
stirred for 15 min.
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted four times with ether
WASH
Type
WASH
Details
The ether phase was washed with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The resulting oily residue was distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1SC=C(C1C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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